molecular formula C17H16F6N2O B1219436 Mefloquine CAS No. 49752-90-1

Mefloquine

Numéro de catalogue B1219436
Numéro CAS: 49752-90-1
Poids moléculaire: 378.31 g/mol
Clé InChI: XEEQGYMUWCZPDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Mefloquine is an antimalarial drug used for the prevention and treatment of malaria caused by infection with Plasmodium vivax and Plasmodium falciparum . It belongs to a group of medicines known as antimalarials . Mefloquine was developed by the United States Army in the 1970s and came into use in the mid-1980s . It is on the World Health Organization’s List of Essential Medicines .


Synthesis Analysis

A highly enantioselective catalytic borylative isomerization/aldehyde allylboration method for the stereoselective synthesis of the antimalarial drug mefloquine was optimized, thus leading to an efficient synthesis of all four mefloquine stereoisomers and analogues .


Molecular Structure Analysis

Mefloquine is a quinoline derivative with the molecular formula C17H16F6N2O . The molecular weight of Mefloquine is 378.31 g/mol .


Chemical Reactions Analysis

Mefloquine is a quinoline-containing antimalarial drug that is thought to act by interfering with the digestion of haemoglobin in the blood stages of the malaria life cycle .


Physical And Chemical Properties Analysis

Mefloquine is a quinoline derivative used for the prevention and therapy of P. falciparum malaria . It is actively taken up even by chloroquine-resistant P. falciparum and, like chloroquine, raises intravesicular pH . It appears to bind to haeme and the complex damages membranes of the parasite .

Applications De Recherche Scientifique

Malaria Prophylaxis

Mefloquine is widely recognized for its role in malaria prophylaxis . It has been shown to be highly effective in preventing malaria in areas with drug-resistant strains . The drug operates by interfering with the growth of parasites in the red blood cells of the human body, offering protection to travelers and military personnel in malaria-endemic regions.

Antimycobacterial Activity

Recent studies have highlighted Mefloquine’s potential against Mycobacterium abscessus , an emerging pathogen responsible for lung infections, particularly in individuals with cystic fibrosis . Mefloquine inhibits mycolic acid metabolism, a crucial component of the mycobacterial cell wall, indicating its promise as a repurposed drug for nontuberculous mycobacterial infections.

Drug Repurposing

The concept of drug repurposing has gained traction, and Mefloquine is a candidate for this due to its established safety profile and known pharmacodynamics. Its activity against various pathogens beyond Plasmodium species opens avenues for its use in treating other infectious diseases, potentially reducing the time and cost associated with developing new drugs .

Chemoprophylaxis Effectiveness

Evaluating the effectiveness of chemoprophylaxis with Mefloquine involves analyzing adherence rates and side effect profiles. High withdrawal rates in clinical trials suggest that side effects may limit its use, prompting research into alternative formulations or combination therapies to enhance tolerability .

Cytotoxicity Studies

Mefloquine’s cytotoxicity is a subject of investigation, particularly in the context of its potential adverse effects. Studies are examining concentration-dependent cellular damage and seeking to understand the mechanisms behind Mefloquine-induced cytotoxicity .

Safety And Hazards

Mefloquine may cause serious side effects. It is recommended to avoid dust formation, breathing mist, gas or vapours, contacting with skin and eye . Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propriétés

IUPAC Name

[2,8-bis(trifluoromethyl)quinolin-4-yl]-piperidin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F6N2O/c18-16(19,20)11-5-3-4-9-10(15(26)12-6-1-2-7-24-12)8-13(17(21,22)23)25-14(9)11/h3-5,8,12,15,24,26H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEQGYMUWCZPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50860636
Record name [2,8-Bis(trifluoromethyl)quinolin-4-yl](piperidin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50860636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

415.7±40.0 °C
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

3.80e-02 g/L
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

Crystal density: 1.432 g/cu cm
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

The mechanism of action of mefloquine is not completely understood. Some studies suggest that mefloquine specifically targets the 80S ribosome of the Plasmodium falciparum, inhibiting protein synthesis and causing subsequent schizonticidal effects. There are other studies in the literature with limited in vitro data on mefloquine's mechanism of action., Mefloquine, like chloroquine and quinine, is a blood schizonticidal agent and is active against the intraerythrocytic stages of parasite development. Similar to chloroquine and quinine, mefloquine appears to interfere with the parasite's ability to metabolize and utilize erythrocyte hemoglobin. The antimalarial activity of mefloquine may depend on the ability of the drug to form hydrogen bonds with cellular constituents; results of structure-activity studies indicate that the orientation of the hydroxyl and amine groups with respect to each other in the mefloquine molecule may be essential for antimalarial activity. While the precise mechanism of action of mefloquine is unknown, it may involve mechanisms that differ from those proposed for chloroquine., The effects of the antimalarial drug, mefloquine, on the uptake and release of Ca2+ by crude microsomes from dog brain were investigated using a spectrophotometric method. Mefloquine inhibited the inositol-1,4,5-phosphate (IP3)-induced Ca2+ release with an IC50 of 42 uM, but was a weaker inhibitor of the uptake of Ca2+ into the vesicles (IC50: 272 uM). These effects of mefloquine are in contrast to its actions on Ca2+ uptake and release by skeletal muscle microsomes, where its predominant effect was seen to be the inhibition of Ca2+ uptake into the vesicles. Mefloquine was found to be more potent than quinine as a specific inhibitor of Ca2+ release from IP3-sensitive stores in dog brain microsomes. The possibility of the drug affecting cellular IP3-linked signal transduction processes should be considered.
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Mefloquine

CAS RN

49752-90-1, 53230-10-7
Record name α-(2-Piperidyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49752-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-2-Piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049752901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name α-2-piperidyl-2,8-bis(trifluoromethyl)quinoline-4-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Mefloquine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014502
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-254, 174-176 °C
Record name Mefloquine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00358
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MEFLOQUINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6853
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mefloquine
Reactant of Route 2
Mefloquine
Reactant of Route 3
Mefloquine
Reactant of Route 4
Reactant of Route 4
Mefloquine
Reactant of Route 5
Mefloquine
Reactant of Route 6
Mefloquine

Q & A

A: Mefloquine induces cell death in leukemia and myeloma cells primarily through the induction of reactive oxygen species (ROS). This process is dependent on the activation of STAT1, a transcription factor downstream of the Toll-like receptor and interferon (TLR-IFN) signaling pathways. []

A: Mefloquine activates the TLR-IFN cytokine axis in leukemia cells, leading to the activation of STAT1 and NF-κB transcription factors. This activation, in turn, triggers a cascade of events that ultimately results in ROS production. []

A: Research suggests that Mefloquine exhibits activity against various parasites, potentially by inhibiting connexin 26 hemichannels. This inhibition has been observed in Xenopus laevis oocytes and is believed to contribute to its efficacy against KID syndrome. [] Studies also suggest that Mefloquine may disrupt cell membranes in certain bacteria, contributing to its bactericidal effects. []

A: The molecular formula of Mefloquine hydrochloride is C17H16F6N2O•HCl•0.5CH3OH, and its molecular weight is 430.8 g/mol. []

A: Mefloquine hydrochloride crystallizes as a secondary amine salt with channels of disordered methanol solvent. It exhibits a tetragonal crystal system with the space group P42/n. []

A: Yes, 1H-NMR studies suggest that the erythro isomer of Mefloquine hydrochloride exists predominantly in one conformation in solution, while the threo isomer exists as a mixed population of two stable conformers. []

A: Yes, molecular mechanics calculations using the MMX force field have been employed to determine the minimum energy conformations of Mefloquine and related compounds. This approach aids in understanding the structure-activity relationships of these molecules. []

A: Studies on the isolated mouse phrenic nerve diaphragm preparation revealed that the erythro and threo isomers of Mefloquine exhibit distinct pharmacological profiles. The erythro isomer primarily induces muscle contraction and inhibits both indirectly and directly stimulated twitch responses. In contrast, the threo isomer lacks contractile effects but potentiates directly stimulated twitch responses. []

A: Research suggests that a piperidine methanol group attached to pyridine, quinoline, or benzylquinoline ring systems is crucial for the antimicrobial activity of Mefloquine analogs. Compounds with these structural features displayed significant activity against gram-positive bacteria, including Staphylococcus and Streptococcus species. []

A: Researchers are investigating novel organic salts of Mefloquine to enhance its pharmaceutical properties. For instance, Mefloquine mesylate demonstrated increased water solubility compared to Mefloquine hydrochloride. Furthermore, most of the newly synthesized salts exhibited improved permeability and diffusion through synthetic membranes, with the exception of Mefloquine docusate. These findings highlight the potential of organic salts in optimizing Mefloquine formulations. []

A: In vitro studies have shown that Mefloquine exhibits more potent and rapid amoebicidal activity against E. histolytica trophozoites compared to Metronidazole. Additionally, Mefloquine effectively killed the cysts of a related reptilian parasite, Entamoeba invadens, while Metronidazole did not. []

A: Resistance to Mefloquine in P. falciparum is often associated with amplification and overexpression of the pfmdr1 gene, which encodes the P-glycoprotein homologue 1 (Pgh1) transporter. This transporter is believed to efflux Mefloquine from the parasite's digestive vacuole, reducing its efficacy. [, ]

A: Yes, studies indicate that Mefloquine resistance in P. falciparum is linked to cross-resistance with halofantrine and quinine. This cross-resistance is thought to stem from the increased expression of the pfmdr1 gene, which affects the parasite's susceptibility to multiple drugs. []

A: While not conclusively established, research suggests a potential interaction between Mefloquine and the P-glycoprotein (P-gp) transporter. This transporter plays a crucial role in drug efflux and may influence the distribution and elimination of Mefloquine, potentially contributing to its pharmacokinetic profile. [, ]

A: In vitro studies using microsomes from various species suggest that Mefloquine undergoes phase I hepatic metabolism, primarily by cytochrome P450 (CYP) enzymes. Feline and common brush-tailed possum microsomes effectively metabolized Mefloquine, while the process was much slower in canine microsomes. []

A: Several alternatives to Mefloquine exist for malaria treatment, each with its own efficacy and safety profile. Some commonly used options include: * Atovaquone/Proguanil: This combination therapy has demonstrated high efficacy against multidrug-resistant P. falciparum malaria and is generally well-tolerated. [] * Artesunate plus Mefloquine: This combination is also effective in areas with low malaria transmission, with higher cure rates observed compared to Mefloquine alone. [] * Pyronaridine-artesunate: This fixed-dose combination therapy has shown promising results in treating uncomplicated P. falciparum malaria. [] * Dihydroartemisinin-Piperaquine: This ACT can be safely combined with Mefloquine for treating multidrug-resistant malaria. [] * Halofantrine: Though effective, its use is limited due to a higher risk of cardiac toxicity. [, ]

A: Mefloquine was developed by the Walter Reed Army Institute of Research and Roche Laboratories and was approved for malaria treatment by the US Food and Drug Administration in 1989. It was initially marketed under the trade name Lariam. []

A: Research suggests that Mefloquine may have potential applications in treating other diseases: * Echinococcosis: Both in vitro and in vivo studies have indicated its potential efficacy against alveolar echinococcosis, a parasitic disease caused by the tapeworm Echinococcus multilocularis. [] * Tuberculosis: Mefloquine exhibits bactericidal activity against Mycobacterium tuberculosis strains, including multidrug-resistant strains, in vitro and within macrophages. [] * Amoebiasis: Mefloquine demonstrates potent in vitro activity against Entamoeba histolytica, suggesting its potential as a future treatment option. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.